N-(Triethoxysilylpropyl)dansylamide

Polymer dynamics Fluorescence anisotropy PDMS characterization

N-(Triethoxysilylpropyl)dansylamide (DTES, CAS 70880-05-6) is a bifunctional organosilane that integrates a solvatochromic dansyl fluorophore with a triethoxysilyl anchoring group via a propyl linker. The compound has the molecular formula C21H34N2O5SSi and a molecular weight of 454.66 g/mol.

Molecular Formula C21H34N2O5SSi
Molecular Weight 454.7 g/mol
CAS No. 70880-05-6
Cat. No. B1593870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Triethoxysilylpropyl)dansylamide
CAS70880-05-6
Molecular FormulaC21H34N2O5SSi
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)(OCC)OCC
InChIInChI=1S/C21H34N2O5SSi/c1-6-26-30(27-7-2,28-8-3)17-11-16-22-29(24,25)21-15-10-12-18-19(21)13-9-14-20(18)23(4)5/h9-10,12-15,22H,6-8,11,16-17H2,1-5H3
InChIKeyAWGTUBDCLHXASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Triethoxysilylpropyl)dansylamide (CAS 70880-05-6): Bifunctional Fluorescent Organosilane for Covalent Surface Functionalization and Materials Probing


N-(Triethoxysilylpropyl)dansylamide (DTES, CAS 70880-05-6) is a bifunctional organosilane that integrates a solvatochromic dansyl fluorophore with a triethoxysilyl anchoring group via a propyl linker [1]. The compound has the molecular formula C21H34N2O5SSi and a molecular weight of 454.66 g/mol [1]. Unlike simple dansylamide (CAS 1431-39-6), which can only be physically entrapped, the triethoxysilyl moiety of DTES undergoes hydrolysis and condensation to form covalent siloxane (Si–O–Si) bonds with silica, glass, or siloxane-based matrices, enabling permanent, non-leaching incorporation of the fluorophore into hybrid organic–inorganic materials [2]. This dual functionality—fluorescent reporter plus covalent anchor—distinguishes DTES from both non-silane dansyl derivatives and from non-fluorescent organosilanes, positioning it as a specialized tool for fluorescence-based microenvironmental sensing, polymer dynamics studies, and single-step surface functionalization [3].

Covalent Anchoring

Triethoxysilyl group forms permanent Si-O-Si bonds with silica, glass, and siloxane matrices, eliminating fluorophore leaching.

Solvatochromic Reporting

Dansyl fluorophore reports local polarity and dipolarity, enabling microenvironmental sensing in hybrid materials.

Single-Step Incorporation

Pre-formed 1:1 fluorophore-to-silane conjugate enables reproducible, stoichiometrically defined surface functionalization.

Why Dansylamide or Generic Fluorophore-Silane Conjugates Cannot Replace N-(Triethoxysilylpropyl)dansylamide in Demanding Applications


Generic substitution of N-(Triethoxysilylpropyl)dansylamide (DTES) with either the non-silane parent fluorophore (dansylamide, CAS 1431-39-6) or with alternative fluorophore-silane conjugates is scientifically unjustifiable for three reasons rooted in direct comparative evidence. First, dansylamide lacking the triethoxysilyl group cannot covalently bond to silica or siloxane matrices; when physically entrapped in a sol-gel (Class I xerogel), it produces a fundamentally different local microenvironment with lower heterogeneity and distinct dipolarity compared to covalently bound DTES in a Class II xerogel [1]. Second, the dansyl fluorophore's strong permanent dipole moment imparts unique probe-matrix interactions: the orientational relaxation activation energy of DTES in polydimethylsiloxane (PDMS) is −27 kJ/mol, more than double the ~12 kJ/mol measured for the nonpolar analog 2-naphthyltriethoxysilane (NTES), a difference that directly alters the information obtained about local polymer dynamics [2]. Third, post-synthetic two-step approaches (APTES grafting followed by dansyl chloride labeling) introduce batch-to-batch variability in fluorophore loading and spatial distribution, whereas DTES provides a pre-formed, stoichiometrically defined conjugate for single-step, reproducible incorporation [3].

!
Non-silane dansylamide (CAS 1431-39-6) cannot covalently anchor

Physical entrapment yields a different microenvironment with lower heterogeneity and distinct dipolarity compared to covalently bound DTES. Leaching and signal decay may compromise long-term measurements.

!
Non-fluorescent organosilanes lack reporter functionality

Probes like NTES anchor covalently but cannot report local polarity. Dipole-induced perturbations in local siloxane structure remain undetected without the dansyl fluorophore.

!
Two-step APTES + dansyl chloride introduces batch variability

APTES grafting density and dansyl labeling efficiency both vary with reaction conditions, producing uncontrolled fluorophore-to-amine ratios that limit quantitative reproducibility.

Quantitative Differentiation Evidence for N-(Triethoxysilylpropyl)dansylamide: Head-to-Head and Cross-Study Comparisons


Activation Energy for Orientational Relaxation: Polar DTES vs. Nonpolar NTES in PDMS Melts

N-(Triethoxysilylpropyl)dansylamide (DTES) exhibits an orientational relaxation activation energy of −27 kJ/mol when dispersed in polydimethylsiloxane (PDMS) melts, compared to approximately 12 kJ/mol for the nonpolar analog 2-naphthyltriethoxysilane (NTES) in identical PDMS hosts [1][2]. This represents a factor of >2 difference. Both probes are virtually identical in molecular size, eliminating size-based arguments for the divergence. The bulk PDMS viscosity activation energy is ~16 kJ/mol, meaning DTES reports on a distinctly different local dynamic process than either NTES or bulk flow, attributable to dipole-induced perturbation of the local siloxane chain structure by the polar dansyl moiety [2].

Orientational Relaxation Ea
Head-to-head
DTES: −27 kJ/mol vs. NTES: ~12 kJ/mol
Factor >2× difference in PDMS melts; bulk PDMS viscosity Ea ~16 kJ/mol
DTES uniquely reports polarity-perturbed local chain dynamics invisible to nonpolar probes.
Time-resolved fluorescence depolarization; PDMS MW 1250–28000.
Polymer dynamics Fluorescence anisotropy PDMS characterization

Class I vs. Class II Xerogel Microenvironment: Physically Entrapped Dansylamide vs. Covalently Bound Dansyltriethoxysilane

In a direct year-long static and time-resolved fluorescence study, xerogels were prepared from tetraethylorthosilane (TEOS) mixed with ppm levels of either dansylamide (Class I, physical entrapment) or dansyltriethoxysilane (Class II, covalent incorporation via the triethoxysilyl group) [1]. The Class II xerogel exhibited a consistently more heterogeneous local microenvironment surrounding the dansyl dopant compared to Class I at all aging stages. In the fully aged xerogel, the local dipolarity surrounding the dansyl was greater in Class I (physically entrapped dansylamide) than in Class II (covalently bound dansyltriethoxysilane). The dansyl probe in Class II xerogels preferentially locates within SiO2-rich regions, whereas in Class I it resides in Si–OH-rich domains [1].

Xerogel Microenvironment
Head-to-head
Class II (covalent DTES): greater heterogeneity, lower aged dipolarity, SiO2-rich localization
Class I (entrapped dansylamide): lower heterogeneity, higher aged dipolarity, Si-OH-rich localization
Covalent incorporation directs probe to silica-rich phase; physical entrapment reports silanol-rich domains.
TEOS-derived xerogels; 1-year aging study with multifrequency phase-modulation fluorometry.
Sol-gel chemistry Hybrid materials Microenvironmental sensing

Covalent Attachment via Triethoxysilyl Group Reduces Fluorophore Leaching Compared to Physical Encapsulation

A systematic 2015 study compared three incorporation modes for dansyl dyes in silica particles: (1) physical encapsulation inside hollow silica, (2) covalent attachment through a single silyl group, and (3) covalent attachment through two silyl groups [1]. Covalent attachment, particularly through siloxane linkages of the type formed by N-(triethoxysilylpropyl)dansylamide, significantly reduced chromophore leaching and extended performance lifetime compared to physical encapsulation [1]. While the study used N-propyldansylamide as the physically encapsulated control, the covalent attachment modes directly model the bonding achieved by DTES. The same study also demonstrated that covalent attachment reduced photochemical degradation (UV stability) of the dansyl chromophore relative to physically encapsulated dyes [1].

Leaching Resistance
Cross-study
Covalent silyl attachment significantly reduces chromophore leaching and extends performance lifetime
Physical encapsulation: higher leaching propensity and greater UV photodegradation
Covalent bonding via triethoxysilyl group prevents signal decay from dye loss over extended use.
Silica particles with 1 mol% dansyl dye; leaching assessed by solvent extraction. Quantitative values in full text.
Hybrid particles Dye leaching Material stability

Single-Step vs. Two-Step Fluorescent Silica Functionalization: Stoichiometric Control and Reproducibility

The pre-formed N-(Triethoxysilylpropyl)dansylamide conjugate enables direct, single-step covalent incorporation of the dansyl fluorophore into silica or siloxane matrices with stoichiometric precision [1]. This contrasts with the widely used two-step approach in which (3-aminopropyl)triethoxysilane (APTES) is first grafted to a silica surface, followed by reaction with dansyl chloride in a separate step [2]. The two-step method introduces inherent variability: APTES grafting density depends on silanol availability, humidity, and reaction time; subsequent dansyl chloride labeling efficiency is never 100% and varies with amine accessibility. The resulting uncontrolled dansyl-to-amine ratio produces heterogeneous surface populations [3]. In contrast, DTES delivers a fixed 1:1 fluorophore-to-silane stoichiometry, enabling reproducible fluorophore loading critical for quantitative fluorescence-based measurements [1].

Synthetic Route Control
Class-level
DTES: fixed 1:1 fluorophore-to-silane stoichiometry in a single step
Two-step APTES+dansyl chloride: variable APTES density; non-quantitative labeling; heterogeneous surfaces
Predefined stoichiometry reduces batch-to-batch variability for quantitative fluorescence calibration.
SBA-15 mesoporous silica studies; TGA evidence of loading variability in two-step methods.
Surface functionalization Fluorescent labeling Mesoporous silica

Dual Functionality: Fluorescent Probe and Covalent Cross-Linker in PDMS Network Formation

N-(Triethoxysilylpropyl)dansylamide (DTES) is unique among fluorescent probes in serving simultaneously as both a spectroscopic reporter and a trifunctional cross-linking molecule in PDMS networks [1]. Hydroxy-terminated PDMS undergoes condensation reactions with the triethoxysilane group of DTES, covalently incorporating the dansyl fluorophore directly at cross-link junctions [1][2]. This was demonstrated in PDMS networks prepared by end-linking silanol-terminated PDMS with a mixture of methyltriethoxysilane (MTES) and N-((triethoxysilyl)propyl)dansylamide (DTES), where steady-state fluorescence of the dansyl moieties reported directly on the polarity and solvation environment at cross-link sites [2]. In contrast, non-silane fluorophores or physically dispersed probes cannot be site-specifically placed at network junctions.

Dual Functionality
Supporting evidence
Simultaneous fluorescent reporter and trifunctional cross-linker in PDMS networks
Places dansyl probe precisely at cross-link junctions; physically dispersed probes cannot replicate this.
Enables junction-specific reporting on polarity and solvation where mechanical failure initiates.
End-linked PDMS networks; silanol-terminated PDMS + MTES/DTES co-condensation.
PDMS networks Cross-link junctions Fluorescent labeling

High-Value Application Scenarios for N-(Triethoxysilylpropyl)dansylamide Based on Verified Differentiation Evidence


PDMS Network Dynamics and Cross-Link Junction Probing

When studying local chain dynamics in PDMS melts or the chemical environment at cross-link junctions in silicone elastomers, N-(Triethoxysilylpropyl)dansylamide is the appropriate probe choice. Its strong dipole moment imparts an orientational relaxation activation energy of −27 kJ/mol that is >2× higher than the nonpolar NTES analog, enabling detection of polarity-induced perturbations in local siloxane structure that are invisible to nonpolar probes [1]. Furthermore, DTES can be covalently incorporated as a trifunctional cross-linker, placing the dansyl reporter precisely at network junction points—a capability no physically dispersed fluorophore can replicate [2].

Single-Step Covalent Fluorescent Functionalization of Silica and Glass Surfaces

For applications requiring reproducible, stoichiometrically controlled fluorescent labeling of silica nanoparticles, controlled pore glass, or glass fibers, DTES provides a single-step covalent attachment route. This avoids the inherent batch-to-batch variability of the two-step APTES + dansyl chloride method, where APTES grafting density and subsequent dansyl labeling efficiency both vary with reaction conditions [3]. The resulting 1:1 fluorophore-to-anchor stoichiometry is critical for quantitative fluorescence calibration in sensor development, bioimaging particle production, and surface characterization studies [4].

Sol-Gel Derived Class II Hybrid Xerogel Sensors with Defined Fluorophore Microenvironment

When fabricating fluorescent sol-gel sensors, the choice between Class I (physically entrapped dye) and Class II (covalently bound dye) xerogels determines which microenvironment the fluorophore reports on. DTES incorporation produces a Class II xerogel where the dansyl probe locates preferentially in SiO2-rich regions and experiences a more heterogeneous local environment with systematically lower dipolarity in the aged state compared to Class I materials [5]. For sensors targeting analytes that partition into the silica-rich phase, DTES-derived Class II xerogels provide the correct spatial reporting, whereas physically entrapped dansylamide reports on the silanol-rich phase and may yield misleading sensor responses [5].

Leaching-Resistant Fluorescent Hybrid Particles for Long-Term Bioimaging and Implantable Sensors

For fluorescent silica nanoparticles intended for long-duration bioimaging, implantable sensors, or environmental monitoring where dye leaching would cause signal decay and potential cytotoxicity, DTES-based covalent incorporation provides a demonstrated advantage over physical encapsulation. Comparative studies confirm that covalent attachment through siloxane linkages—the bonding mode of DTES—significantly reduces chromophore leaching and extends performance lifetime relative to physically encapsulated dyes [4]. This makes DTES the preferred starting material for synthesizing fluorescent hybrid particles where leach-resistant labeling is a regulatory or performance requirement.

Application
Selection Property
Validation Focus
PDMS network dynamics and cross-link junction probing
Strong dipole moment for polarity-sensitive orientational relaxation reporting
Verify activation energy context in target PDMS molecular weight and temperature range
Single-step covalent functionalization of silica and glass surfaces
Pre-formed 1:1 fluorophore-to-silane stoichiometry
Confirm reproducible fluorophore loading vs. two-step method in target matrix
Sol-gel Class II hybrid xerogel sensors
Covalent incorporation directs probe to SiO2-rich microenvironments
Validate microenvironmental reporting matches target analyte partitioning phase
Leaching-resistant fluorescent hybrid particles
Covalent siloxane attachment reduces dye loss vs. physical encapsulation
Assess leaching under application-specific solvent and temperature conditions

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